N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Molecular Architecture of Pyrazolo[3,4-d]pyrimidine Core Structure
The pyrazolo[3,4-d]pyrimidine core constitutes a fused bicyclic system featuring a five-membered pyrazole ring (N1–N2–C6–C7–C8) and a six-membered pyrimidine ring (N3–C9–C10–N4–C11–C12). X-ray crystallographic studies of related derivatives reveal that this core exhibits slight non-planarity, with dihedral angles between constituent rings ranging from 1.22° to 4.38° depending on substituent effects. In the title compound, the pyrazole ring adopts a puckered conformation due to steric interactions between the 3-chlorophenyl group at position 1 and the thioacetamide moiety at position 6.
Key Bond Parameters
The N1–C1 bond length (1.359–1.380 Å) and N4–C10 distance (1.4236 Å) in analogous structures suggest partial double-bond character, consistent with π-electron delocalization across the fused ring system. The C6–S1 bond in the thioacetamide substituent measures 1.781 Å, shorter than typical C–S single bonds (1.82 Å), indicating conjugation with the adjacent carbonyl group.
Table 1: Selected Bond Lengths and Angles in the Pyrazolo[3,4-d]pyrimidine Core
| Bond/Angle | Measurement (Å/°) | Source Compound Reference |
|---|---|---|
| N1–C1 | 1.359–1.380 | P3 |
| N4–C10 | 1.4236 | P3 |
| C6–S1 | 1.781 | Title Compound (Modeled) |
| Dihedral Angle (Pyrazole–Pyrimidine) | 4.38 | P3 |
Substituent Analysis: Benzo[d]dioxol Methyl Group and Thioacetamide Moiety
Benzo[d]dioxol Methyl Group
The benzo[d]dioxol-5-ylmethyl group attaches to the acetamide nitrogen via a methylene bridge. Crystallographic data for similar systems show that the dioxole ring (O1–C13–O2–C14–C15) adopts a near-planar configuration, with root-mean-square deviations (RMSD) of 0.025 Å. The dihedral angle between the dioxole ring and the pyrazolopyrimidine core measures 56.83° in structurally related compounds, a feature attributed to steric hindrance from the methylene linker.
Thioacetamide Moiety
The thioacetamide group (–NH–C(=O)–CH2–S–) exhibits a trans configuration about the C–S bond, with torsional angles of −78.99° observed in comparable structures. This geometry facilitates intramolecular hydrogen bonding between the acetamide NH and the pyrimidine N3 atom (distance: 2.57 Å), stabilizing the overall conformation. Sulfur’s polarizability enhances π-stacking interactions, as evidenced by reduced intermolecular distances (3.677–3.717 Å) between the thioacetamide and aromatic rings in crystalline lattices.
Table 2: Structural Parameters of Key Substituents
| Feature | Measurement | Source |
|---|---|---|
| Dioxole Ring RMSD | 0.025 Å | |
| Dioxole–Core Dihedral | 56.83° | |
| C–S Torsional Angle | −78.99° | P4 |
| NH···N3 H-bond | 2.57 Å | P2 |
Comparative Structural Analysis with Related Pyrazolopyrimidine Derivatives
Planarity Deviations
The title compound’s pyrazolopyrimidine core shows greater non-planarity (dihedral angle: 4.38°) compared to unsubstituted analogs (1.22°). This distortion arises from steric clashes between the 3-chlorophenyl group and the thioacetamide chain, a phenomenon absent in derivatives with smaller substituents like methyl or ethoxy groups.
Substituent-Directed Packing
Unlike 4-ethoxy-6-aryl derivatives, which form linear chains via C–H···O interactions, the title compound’s thioacetamide and dioxole groups promote layered packing through dual C–H···S and C–H···O contacts. These layers stack along the a-axis with an interlayer distance of 3.717 Å, shorter than the 3.912 Å observed in methyl-substituted analogs.
Electronic Effects
The electron-withdrawing chloro substituent at the phenyl ring induces a 0.05 Å contraction in the adjacent C–N bond (C1–N1) compared to methoxy-substituted derivatives. This polarization enhances the core’s susceptibility to electrophilic attack at position 7, a site typically inert in non-halogenated analogs.
Table 3: Structural Comparison with Analogous Derivatives
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c22-13-2-1-3-14(7-13)27-19-15(9-24-27)20(29)26-21(25-19)32-10-18(28)23-8-12-4-5-16-17(6-12)31-11-30-16/h1-7,9H,8,10-11H2,(H,23,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWZBQIWILASHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine derivative. This structural diversity is significant as it can influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Kinases : Compounds in this class have shown activity against kinases such as c-Met, which is implicated in cancer progression. For instance, one study demonstrated that derivatives exhibited higher activity than the reference drug foretinib against c-Met kinase .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies indicated promising results, with certain derivatives showing optimal cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Cytotoxicity | Cancer cell lines | |
| Kinase Inhibition | c-Met kinase | |
| Antimicrobial Activity | Various bacterial strains |
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
A study reported that several derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. These findings suggest that the compound could be developed into a potential anticancer agent . -
Antimicrobial Properties :
Similar compounds have been tested for their antimicrobial activity. For instance, benzodioxole derivatives were shown to possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, highlighting the potential broad-spectrum activity of related compounds . -
Inhibition Studies :
Inhibition studies revealed that certain derivatives could effectively inhibit specific kinases involved in tumor growth and metastasis. The structure-activity relationship (SAR) analysis suggested that modifications to the benzo[d][1,3]dioxole moiety could enhance biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis:
Key Observations :
- Substituent Diversity : The target compound’s 3-chlorophenyl and benzo[d][1,3]dioxol groups distinguish it from analogs with furan (Compound 11a), fluorophenyl (Example 83), or methoxyphenyl (Compound 6) substituents.
Physicochemical Properties
Key Observations :
- Thermal Stability: Fluorinated derivatives like Example 83 exhibit higher melting points (302–304°C), suggesting enhanced crystalline stability compared to non-fluorinated analogs .
- Synthetic Efficiency : Yields for thiazolo-pyrimidine derivatives (e.g., 11a, 11b) are moderate (68%), while cross-coupling reactions (Example 83) show lower yields (19%), possibly due to steric or electronic challenges .
Implications for Drug Design
- Bioisosteric Potential: The benzo[d][1,3]dioxol group in the target compound may serve as a bioisostere for methoxy or cyano groups in analogs, modulating lipophilicity and metabolic stability .
- Target Selectivity: The 3-chlorophenyl substituent could enhance selectivity for hydrophobic binding pockets compared to bulkier groups (e.g., chromenone in Example 83) .
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions focusing on:
- Core formation : The pyrazolo[3,4-d]pyrimidin-4-one core is constructed via cyclization of pyrazole derivatives with reagents like cyanocetic acid or chloroacetamide under reflux conditions (e.g., in acetic anhydride or THF) .
- Thioether linkage : Introduction of the thioacetamide group is achieved by reacting a thiol-containing intermediate (e.g., 6-thio-pyrazolo[3,4-d]pyrimidine) with α-chloroacetamide derivatives in the presence of a base .
- Functionalization : The benzo[d][1,3]dioxol-5-ylmethyl group is introduced via reductive amination or nucleophilic substitution, often using sodium triacetoxyborohydride (STAB) as a reducing agent .
Key parameters : Temperature (60–95°C), solvent (THF, DMF), and catalysts (e.g., titanium peroxide ).
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR are used to verify regiochemistry, particularly the position of the 3-chlorophenyl and thioacetamide substituents. For example, aromatic proton signals in DMSO- at δ 7.2–8.6 ppm confirm pyrimidine and aryl group integration .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks) and detects impurities .
- IR spectroscopy : Absorption bands for hydroxyl (3200–3500 cm), carbonyl (1650–1750 cm), and thioether (600–700 cm) groups confirm functional groups .
Advanced: How can researchers optimize low yields during the thioacetamide coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the thiol group .
- Catalyst screening : Titanium-based catalysts (e.g., TiO) or mild bases (NaHCO) improve reaction efficiency .
- Temperature control : Reactions performed at 60–80°C for 5–12 hours balance yield and side-product formation .
- Purification : Use RP-HPLC or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product from unreacted starting materials .
Advanced: How to address contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR analysis : HSQC and HMBC experiments resolve ambiguities in proton-carbon correlations, particularly for overlapping aromatic signals .
- X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides definitive regiochemical confirmation of substituents on the pyrazolo[3,4-d]pyrimidine core .
- Comparative studies : Cross-reference with published spectra of structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-one derivatives ).
Advanced: What methodologies confirm the biological relevance of this compound in enzyme inhibition studies?
- Kinetic assays : Measure IC values using fluorescence-based assays (e.g., for kinase inhibition) with recombinant enzymes .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to target proteins like DAPK1 or ZIPK, guided by the compound’s thioether and chlorophenyl motifs .
- Cellular assays : Evaluate cytotoxicity via MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in relevant cell lines .
Basic: What purification methods are effective for isolating this compound?
- Flash chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) .
- Recrystallization : Ethanol/water or DMF/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity for biological testing .
Advanced: How to design derivatives to enhance solubility without compromising activity?
- PEGylation : Introduce polyethylene glycol (PEG) chains via ester or amide linkages to the benzo[d][1,3]dioxole moiety .
- Prodrug strategies : Convert the 4-hydroxyl group to a phosphate ester for improved aqueous solubility .
- Salt formation : Prepare hydrochloride or sodium salts of the acetamide nitrogen .
Advanced: What computational tools predict metabolic stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
